(E)-2-Hydroxy Doxepin
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Overview
Description
(E)-2-Hydroxy Doxepin is a derivative of doxepin, a tricyclic antidepressant. Doxepin is commonly used to treat major depressive disorder, anxiety disorders, chronic hives, and insomnia . The compound this compound is a specific stereoisomer of doxepin, which can exist in both (E) and (Z) forms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Hydroxy Doxepin involves the hydroxylation of doxepin. This can be achieved through various methods, including catalytic hydrogenation and chemical oxidation. One common method involves the use of a palladium catalyst in the presence of hydrogen gas to selectively hydroxylate the doxepin molecule .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
(E)-2-Hydroxy Doxepin undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
(E)-2-Hydroxy Doxepin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying stereoisomerism and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and neurotransmitter pathways.
Medicine: Explored for its potential therapeutic effects in treating depression, anxiety, and other psychiatric disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates
Mechanism of Action
The exact mechanism of action of (E)-2-Hydroxy Doxepin is not fully understood. it is known to interact with several molecular targets, including histamine H1 receptors, serotonin receptors, and norepinephrine transporters. These interactions result in the modulation of neurotransmitter levels in the brain, leading to its antidepressant and anxiolytic effects .
Comparison with Similar Compounds
Similar Compounds
Amitriptyline: Another tricyclic antidepressant with similar therapeutic effects.
Clomipramine: Used to treat obsessive-compulsive disorder and depression.
Imipramine: Commonly prescribed for depression and enuresis.
Uniqueness
(E)-2-Hydroxy Doxepin is unique due to its specific stereoisomeric form, which may result in different pharmacological properties compared to its (Z) counterpart and other tricyclic antidepressants. Its hydroxyl group also allows for additional chemical modifications, making it a versatile compound for research and development .
Properties
IUPAC Name |
(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-20(2)11-5-8-17-16-7-4-3-6-14(16)13-22-19-10-9-15(21)12-18(17)19/h3-4,6-10,12,21H,5,11,13H2,1-2H3/b17-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQPGTWGEQWMMM-CAOOACKPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C=C/1\C2=CC=CC=C2COC3=C1C=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30730868 |
Source
|
Record name | (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30730868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131523-90-5 |
Source
|
Record name | (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30730868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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